1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one
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Overview
Description
1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one is a complex organic compound with a molecular formula of C14H15ClN2O3S2 and a molecular weight of 358.86 g/mol This compound features a thieno[3,4-d]imidazole core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one involves multiple steps, typically starting with the preparation of the thieno[3,4-d]imidazole core. This can be achieved through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one has shown potential in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thieno[3,4-d]imidazole core may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-d]imidazole derivatives and chlorophenyl-containing molecules. Compared to these compounds, 1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15ClN2O3S2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-[[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-9(18)6-21-14-16-12-7-22(19,20)8-13(12)17(14)11-4-2-3-10(15)5-11/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
RHHHLSPBWXEBRM-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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